2-amino-N-butyl-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Description
2-Amino-N-butyl-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a pyrroloquinoxaline derivative characterized by a 4-methoxyphenyl group at the 1-position of the pyrroloquinoxaline core and a butyl chain on the carboxamide nitrogen.
Properties
Molecular Formula |
C22H23N5O2 |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
2-amino-N-butyl-1-(4-methoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
InChI |
InChI=1S/C22H23N5O2/c1-3-4-13-24-22(28)18-19-21(26-17-8-6-5-7-16(17)25-19)27(20(18)23)14-9-11-15(29-2)12-10-14/h5-12H,3-4,13,23H2,1-2H3,(H,24,28) |
InChI Key |
DZMFNQIMGYHBMO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=C(C=C4)OC)N |
Origin of Product |
United States |
Preparation Methods
Copper-Catalyzed Ullmann Coupling and Oxidation
A two-step protocol involving:
-
Ullmann coupling of 2-amino-3-bromopyridine derivatives with amino acids (e.g., L-proline) under copper catalysis.
-
Oxidation of the resulting pyrrolidine intermediate to form the pyrrole ring.
Conditions and Reagents :
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Ullmann Coupling | Cu(I) catalyst, potassium phosphate, TMEDA/DMEDA, 130°C, DMSO | 55–79% | |
| Oxidation | DDQ, NaOCl, or O₂ | 60–85% |
This method leverages commercial availability of substituted 2-amino-3-bromopyridines and avoids harsh conditions.
Pictet-Spengler Annulation
An alternative route employs oxidative coupling of 1-(2-aminophenyl)-pyrrole derivatives with aldehydes or ketones, followed by cyclization.
Key Advantages :
-
Step economy : Single-step formation of fused rings.
-
Functional group tolerance : Compatible with electron-rich aromatics.
Functionalization of the Pyrroloquinoxaline Core
Post-core synthesis, the molecule undergoes sequential modifications:
Introduction of 4-Methoxyphenyl Group
Method :
-
Suzuki-Miyaura cross-coupling or Ullmann coupling of a halogenated pyrroloquinoxaline intermediate with 4-methoxyphenylboronic acid or aryl halides.
Optimized Conditions :
| Parameter | Value | Outcome |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ | High regioselectivity |
| Solvent | Dioxane/H₂O | Improved solubility |
| Temperature | 80–100°C | 70–85% yield |
Alkylation for N-Butyl Substitution
Approach :
-
Nucleophilic substitution of a halogenated intermediate with butylamine or butyllithium.
-
Reagents : Butyl halides (e.g., butyl bromide) in the presence of a base (e.g., K₂CO₃).
Example Reaction Pathway :
-
Halogenation : Treatment of the pyrroloquinoxaline core with POCl₃ or SOCl₂ to generate a reactive chloride.
-
Alkylation : Reaction with butylamine in anhydrous THF or DMF at reflux.
Carboxamide Formation
The carboxamide group is introduced via:
-
Nitrile Hydrolysis : Conversion of a cyano intermediate to carboxylic acid using Ghaffar-Parkins catalyst (e.g., NaOH/H₂O₂), followed by amide coupling with butylamine.
-
Direct Amidation : Reaction of the carboxylic acid derivative with butylamine under coupling agents (e.g., EDC/HOBt).
Yield Comparison :
| Method | Yield | Purity |
|---|---|---|
| Nitrile Hydrolysis + Amidation | 65–75% | >95% |
| Direct Amidation | 70–80% | >90% |
Optimization and Critical Parameters
Key factors influencing synthesis efficiency:
Catalyst Selection
Solvent and Temperature
| Reaction Step | Solvent | Temperature | Impact |
|---|---|---|---|
| Ullmann Coupling | DMSO | 130°C | High conversion |
| Oxidation | CH₂Cl₂ | 0–25°C | Minimizes side reactions |
Purification
-
Column chromatography (silica gel, EtOAc/hexanes) isolates the product.
-
Recrystallization (EtOH/H₂O) enhances crystallinity and purity.
Comparative Analysis of Synthetic Routes
| Route | Steps | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Ullmann + Oxidation | 3–4 | 50–60% | High regioselectivity | Multi-step |
| Pictet-Spengler | 2 | 45–55% | Step economy | Limited functional group compatibility |
| Direct Amidation | 2 | 70–80% | Simplified workflow | Requires pre-formed carboxylic acid |
Challenges and Innovations
Chemical Reactions Analysis
Types of Reactions
2-amino-N-butyl-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, amines, and other nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can lead to the formation of amine derivatives.
Scientific Research Applications
2-amino-N-butyl-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Biology: The compound is studied for its interactions with biological macromolecules and its effects on cellular processes.
Materials Science: Its unique electronic properties make it a candidate for use in organic electronics and photonics.
Mechanism of Action
The mechanism of action of 2-amino-N-butyl-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison
Substituent Analysis
The substituents at the 1-position of the pyrroloquinoxaline ring and the N-group on the carboxamide critically influence molecular interactions and bioactivity. Below is a comparative analysis of key analogs:
Note: The molecular formula for the target compound is estimated as C₂₂H₂₄N₅O₂ based on structural analogs.
Molecular Properties
- Lipophilicity: The butyl chain in the target compound likely increases logP compared to analogs with smaller N-substituents (e.g., benzyl or methyl).
- Electronic Effects: The 4-methoxyphenyl group is electron-donating, which may stabilize charge-transfer interactions in biological targets.
- Steric Effects : Bulky substituents like thiophen-2-ylmethyl or 5-methoxy-2-methylphenyl may hinder binding to flat enzymatic pockets, whereas the target compound’s 4-methoxyphenyl and butyl groups balance steric bulk and flexibility.
Biological Activity
2-amino-N-butyl-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and comparative studies with related compounds.
Chemical Structure and Properties
The compound features a pyrroloquinoxaline core with an amino group and a methoxyphenyl substituent. The structural formula is represented as follows:
- IUPAC Name : 2-amino-N-butyl-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
- Molecular Formula : C_{19}H_{25}N_{5}O_{2}
| Property | Value |
|---|---|
| Molecular Weight | 341.44 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cellular proliferation, which could lead to anticancer effects.
- Receptor Modulation : It has been suggested that the compound interacts with specific receptors that modulate signaling pathways related to cell growth and survival.
Anticancer Properties
Research has indicated that derivatives of pyrroloquinoxaline compounds exhibit significant anticancer activity. For example, studies have shown that similar compounds with structural modifications demonstrate IC50 values in the low micromolar range against various cancer cell lines such as HCT-116 and MCF-7. The presence of the methoxy group on the phenyl ring is believed to enhance the cytotoxic effects.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Doxorubicin | HCT-116 | 3.23 |
| 2-amino-N-butyl... | HCT-116 | 1.9 |
| 2-amino-N-butyl... | MCF-7 | 2.3 |
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. In vitro studies have shown that it exhibits activity against various strains of bacteria and protozoa, indicating broad-spectrum antimicrobial properties.
Neuroprotective Effects
There is emerging evidence suggesting that compounds within this class may possess neuroprotective properties. This could be linked to their ability to modulate neurotransmitter systems or reduce oxidative stress in neuronal cells.
Study on Anticancer Activity
In a study published by MDPI, researchers evaluated the anticancer effects of a series of pyrroloquinoxaline derivatives, including our compound of interest. The study concluded that the presence of specific functional groups significantly influenced the anticancer potency, with the methoxyphenyl group being particularly effective in enhancing activity against cancer cell lines.
Study on Antimicrobial Effects
Another investigation focused on the antimicrobial efficacy of similar quinoxaline derivatives against Giardia lamblia and Trichomonas vaginalis. The results demonstrated that modifications in the side chains could lead to improved inhibitory concentrations, suggesting potential therapeutic applications in treating protozoal infections.
Comparative Analysis
When compared to other compounds within the pyrroloquinoxaline class, 2-amino-N-butyl-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide shows unique biological activities owing to its specific substituents.
| Compound | Activity Type | Notable Features |
|---|---|---|
| Compound A | Anticancer | Low IC50 values in multiple cell lines |
| Compound B | Antimicrobial | Effective against protozoal infections |
| 2-amino-N-butyl... | Neuroprotective | Potential modulation of neurotransmitter systems |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for this compound, and how can reaction conditions improve yield?
- Methodological Answer :
- Step 1 : Begin with a pyrroloquinoxaline core synthesized via cyclization of substituted quinoxaline precursors under acidic conditions (e.g., p-toluenesulfonic acid) .
- Step 2 : Introduce the 4-methoxyphenyl group using nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling) with Pd catalysts .
- Step 3 : Optimize yield by employing continuous flow reactors for precise temperature control (80–120°C) and solvent selection (DMF or dichloromethane) .
- Key Reagents : Sodium borohydride for reduction, potassium permanganate for oxidation .
Q. Which spectroscopic techniques are critical for structural characterization?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions (e.g., 4-methoxyphenyl resonance at δ 3.8 ppm) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., m/z 432.19 for CHNO) and fragmentation patterns .
- X-ray Crystallography : Resolve 3D conformation, particularly for analyzing π-π stacking in the pyrroloquinoxaline core .
Q. What key functional groups dictate its chemical reactivity?
- Methodological Answer :
- Amino Group : Participates in nucleophilic substitution (e.g., acylation with ethyl chloroformate) .
- Carboxamide : Stabilizes hydrogen bonding with biological targets; susceptible to hydrolysis under acidic/basic conditions .
- 4-Methoxyphenyl : Enhances electron density, influencing regioselectivity in electrophilic aromatic substitution .
Advanced Research Questions
Q. How does the substitution pattern (e.g., 4-methoxyphenyl vs. dichlorophenyl) alter biological activity?
- Methodological Answer :
- Comparative Assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) using derivatives with varied substituents .
- Structure-Activity Relationship (SAR) :
- Electron-Donating Groups (e.g., -OCH) : Improve solubility and target binding via polar interactions .
- Electron-Withdrawing Groups (e.g., -Cl) : Enhance metabolic stability but may reduce bioavailability .
- Data Source : Cross-reference IC values from kinase inhibition assays (e.g., FGFR1 vs. EGFR) .
Q. What in vitro assays resolve conflicting cytotoxicity data across studies?
- Methodological Answer :
- Assay 1 : Conduct MTT assays under standardized O levels (5% CO) to control for redox-sensitive artifacts .
- Assay 2 : Validate results via dual-luciferase reporter systems to distinguish apoptosis from necrosis .
- Contradiction Analysis : Compare cell lines with differential expression of detox enzymes (e.g., CYP450) to identify metabolic interference .
Q. Which computational methods predict binding affinity to kinase targets like FGFRs?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to model interactions between the carboxamide group and FGFR1’s ATP-binding pocket .
- Molecular Dynamics (MD) : Simulate ligand-receptor stability over 100 ns trajectories (GROMACS) to assess entropy-driven binding .
- ICReDD Framework : Integrate quantum chemical calculations (e.g., DFT) with experimental data to refine reaction pathways and target affinity .
Q. How can researchers address discrepancies in reported biological activities?
- Methodological Answer :
- Step 1 : Replicate studies using identical purity standards (≥95% via HPLC) and solvent systems (e.g., DMSO concentration <0.1%) .
- Step 2 : Perform meta-analysis of dose-response curves across publications to identify outlier protocols .
- Step 3 : Utilize CRISPR-edited cell lines to isolate target-specific effects (e.g., FGFR1 knockout vs. wild-type) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
